Syntide 2 tfa

CaMKII assay kinase selectivity substrate specificity

Syntide 2 (TFA) is the sole peptide substrate validated for simultaneous CaMKII and PKC activity detection in crude extracts. The TFA salt provides ~100 mg/mL aqueous solubility, eliminating stock preparation issues common with free-base peptides. With a relative Vmax/Km ratio of 100 (CaMKII) vs. 22 (PKC), it enables quantitative tissue kinase profiling when paired with isoform-selective inhibitors. Unlike Autocamtide-2, Syntide 2 occupies the CaMKII S-site, making it the correct substrate for S-site-directed inhibitor screening. It is also the only CaMKII substrate validated for selective gibberellin pathway inhibition in living plant cells. Select Syntide 2 TFA for reproducible, interpretable multi-kinase assays.

Molecular Formula C70H123F3N20O20
Molecular Weight 1621.8 g/mol
Cat. No. B15619468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyntide 2 tfa
Molecular FormulaC70H123F3N20O20
Molecular Weight1621.8 g/mol
Structural Identifiers
InChIInChI=1S/C68H122N20O18.C2HF3O2/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70;3-2(4,5)1(6)7/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74);(H,6,7)/t39-,40-,41+,42-,43-,44-,45?,46-,47-,48-,49-,50-,53-,54-;/m0./s1
InChIKeyIENNPPKBZJUPDH-UZRSHIHPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Syntide 2 (TFA) – What Scientists and Procurement Teams Need to Know About This CaMKII Substrate Peptide Before Ordering


Syntide 2 (TFA) is the trifluoroacetate salt form of a 15-amino-acid synthetic peptide (PLARTLSVAGLPGKK) that serves as a dual substrate for Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and Ca²⁺/phospholipid-dependent protein kinase C (PKC) [1]. Its sequence is homologous to phosphorylation site 2 of glycogen synthase and it carries the R-X-X-S/T consensus motif characteristic of basophilic kinase substrates [1]. Unlike Autocamtide-2 (a highly selective CaMKII substrate derived from the kinase autophosphorylation site), Syntide 2 is recognized by multiple kinases including CaMKII, PKC, CaMKV, Raf-1, and PKD isoforms, making it a broad-utility reagent for kinase activity assays and inhibitor screening .

Why Generic Substitution of Syntide 2 (TFA) is Scientifically and Operationally Unsound


Treating all CaMKII peptide substrates as interchangeable ignores fundamentally different kinase selectivity windows, binding-site pharmacologies, and solubility properties that directly determine experimental reproducibility and data interpretability. Syntide 2 occupies the S-site (catalytic site) on CaMKII, with which AIP competes noncompetitively, whereas Autocamtide-2 engages the T-site and is competitively displaced by AIP [1]. The TFA salt of Syntide 2 delivers ~100-fold higher aqueous solubility than the free base, a property absent from many generic peptide preparations [2]. Furthermore, Syntide 2’s multi-kinase substrate profile — quantified through relative Vmax/Km ratios across four purified kinases — means its phosphorylation readout cannot be assumed to represent CaMKII activity alone unless appropriate kinase inhibitors are co-employed. Selecting a generic alternative without these specific quantitative benchmarks compromises assay specificity, inhibitor screening validity, and cross-study comparability.

Syntide 2 (TFA) – Quantitative Head-to-Head Evidence That Drives Informed Procurement Decisions


Kinase Selectivity Window: Relative Vmax/Km Ratios for Syntide 2 Across Four Purified Ca²⁺-Dependent Kinases

Syntide 2 displays a 4.5-fold higher catalytic efficiency (Vmax/Km) for CaMKII versus PKC, and is essentially unrecognized by phosphorylase kinase or myosin light chain kinase. In the foundational study by Hashimoto and Soderling [1], the relative Vmax/Km ratios were determined using purified rat brain kinases under identical assay conditions. This multi-kinase ranking — CaMKII (100) ≫ PKC (22) ≫ phosphorylase kinase (2) ≥ MLCK (0.005–0.5) — provides the quantitative justification for using Syntide 2 as a primary CaMKII substrate while simultaneously acknowledging its PKC cross-reactivity. In contrast, Autocamtide-2 exhibits far narrower cross-reactivity: Km = 2 µM for CaMKII versus >50 µM for PKC, with no detectable PKA activity .

CaMKII assay kinase selectivity substrate specificity biochemical assay development

TFA Salt Solubility Advantage: ~100-Fold Higher Aqueous Solubility Versus the Free Base Form

Syntide 2 is commercially available in two principal salt forms: the trifluoroacetate (TFA) salt and the free base/acetate form. The TFA salt demonstrates markedly superior aqueous solubility. The free base form of Syntide 2 (CAS 108334-68-5) requires solubilization in 5% acetic acid at ~1 mg/mL , whereas the TFA salt dissolves directly in water at ≥90–100 mg/mL (equivalent to ~61.66 mM) . This ~100-fold solubility difference eliminates the need for acidic solvents that may interfere with kinase activity assays or downstream cellular applications.

peptide solubility formulation TFA salt stock solution preparation

Distinct CaMKII Substrate-Binding Site: Noncompetitive Versus Competitive Inhibition by AIP Relative to Autocamtide-2

Syntide 2 and Autocamtide-2 engage distinct substrate-binding sites on CaMKII. The autocamtide-2-related inhibitory peptide (AIP), a non-phosphorylatable analog of Autocamtide-2, inhibits CaMKII competitively with respect to Autocamtide-2 but noncompetitively with respect to Syntide 2 [1]. This mechanistic distinction has been independently reproduced: Rem2, a small GTPase, strongly inhibits CaMKII phosphorylation of Syntide 2 (IC50 ≈ 6 nM; ~85–90% inhibition at 500 nM) while having no significant effect on Autocamtide-2 phosphorylation at the same concentration [2]. This pharmacology demonstrates that Syntide 2 accesses the 'S-site' (catalytic site) of CaMKII, whereas Autocamtide-2 additionally engages the 'T-site' (substrate-docking/autoregulatory site), conferring different inhibitor sensitivities [1][2].

CaMKII active site S-site T-site substrate competition kinase mechanism

CaMKII Autophosphorylation State Modulates Km for Syntide 2 by ~3-Fold: A Property Not Observed with All Peptide Substrates

The Km of Syntide 2 for CaMKII shifts significantly depending on the kinase's autophosphorylation state. Hashimoto et al. [1] reported that non-autophosphorylated CaMKII exhibits a Km of 7 µM and Vmax of 9.8 µmol/min/mg for Syntide 2 in the presence of Ca²⁺/CaM. After autophosphorylation generating a Ca²⁺-independent species, the Km increases to 21 µM with a reduced Vmax of 6.0 µmol/min/mg (assayed in EGTA). This 3-fold Km shift upon autophosphorylation is a distinctive kinetic fingerprint of Syntide 2 that enables researchers to differentiate between Ca²⁺-dependent and autonomous CaMKII activities in a substrate concentration-dependent manner [1][2]. By comparison, other substrates such as Autocamtide-2 exhibit different kinetic responses to CaMKII autophosphorylation, and the differential Km shift has been exploited to probe the autonomy of CaMKII signaling in intact cells.

CaMKII autophosphorylation Ca²⁺-independent activity kinetic parameters substrate Km shift

Plant Cell Signaling Selectivity: Syntide 2 Inhibits the Gibberellin Response While Sparing Abscisic Acid and Constitutive Pathways

In barley aleurone protoplasts, microinjection of Syntide 2 (designed as a Ca²⁺/CaM-dependent kinase substrate) selectively inhibited the gibberellin (GA) response — measured by α-amylase secretion — while leaving constitutive secretion and abscisic acid (ABA)-regulated events unaffected [1]. Syntide 2 did not block the GA-induced increase in cytosolic [Ca²⁺], indicating it acts downstream of the Ca²⁺ signal. Photoaffinity labeling identified selective cross-linking to proteins of ~30 and ~55 kD, and a 54-kD soluble, Ca²⁺-activated, CaM-independent syntide-2-phosphorylating kinase was detected [1]. This functional selectivity — GA pathway inhibition without ABA pathway cross-talk — has not been demonstrated for Autocamtide-2 or other CaMKII substrate peptides in the same plant system.

plant cell signaling gibberellin response aleurone protoplast Ca²⁺-dependent kinase signal transduction

Syntide 2 (TFA) – Best-Fit Research and Industrial Application Scenarios Based on Verified Differential Evidence


CaMKII/PKC Dual-Activity Biochemical Assays in Tissue Lysates

When the research objective requires simultaneous assessment of both CaMKII and PKC activities from a single substrate in crude tissue or cell extracts, Syntide 2 is the substrate of choice. Its relative Vmax/Km ratio of 100 for CaMKII and 22 for PKC [1] enables detection of both kinase activities in one reaction, provided isoform-selective inhibitors (e.g., KN-62 for CaMKII, bisindolylmaleimide for PKC) are included in parallel incubations to deconvolute the individual contributions. This approach was validated by Hashimoto and Soderling [1], who used Syntide 2 to quantify tissue-level distribution of CaMKII and PKC activities across rat cerebrum, spleen, heart, liver, adrenal, kidney, lung, and testis, establishing the standard method for tissue kinase profiling. The TFA salt's high aqueous solubility (~100 mg/mL) [2] facilitates preparation of concentrated stock solutions compatible with the low reaction volumes typical of 96- or 384-well plate kinase assays.

Screening for S-Site (Catalytic Pocket) CaMKII Inhibitors

For drug discovery programs targeting the CaMKII catalytic (S-site) pocket — as opposed to the T-site substrate-docking groove — Syntide 2 is the mechanistically appropriate substrate. The established noncompetitive relationship between AIP and Syntide 2 [1], and the strong Rem2-mediated inhibition of Syntide 2 phosphorylation (IC50 ≈ 6 nM; >85% inhibition at 500 nM) versus no effect on Autocamtide-2 phosphorylation [2], confirm that compounds inhibiting CaMKII activity toward Syntide 2 are targeting the S-site. Inhibitor screening assays using Syntide 2 as the readout substrate therefore select for S-site-directed compounds, whereas the same screen using Autocamtide-2 would additionally capture T-site binders, complicating mechanism-of-action deconvolution.

Quantifying CaMKII Autonomy in Disease-Relevant Tissue Models

The 3-fold shift in Km (7 µM → 21 µM) and corresponding Vmax decrease (9.8 → 6.0 µmol/min/mg) when CaMKII transitions from Ca²⁺-dependent to Ca²⁺-independent autophosphorylated states [1] enables researchers to quantify the fraction of autonomous CaMKII activity in tissue extracts. By assaying at a Syntide 2 concentration near the Km (e.g., 12–20 µM), Ca²⁺-independent activity reports on the autonomous kinase pool, while total activity (assayed at saturating Syntide 2, e.g., 100–200 µM, with Ca²⁺/CaM) reports total CaMKII. This differential kinetic approach has been applied to studies of CaMKII autonomy in cardiac hypertrophy, heart failure, cerebral ischemia, and synaptic plasticity models [1][2].

GA/ABA Signal Transduction Studies in Plant Cells

Syntide 2 is the only CaMKII-family substrate peptide validated for selective gibberellin pathway inhibition in living plant cells without cross-inhibition of abscisic acid or constitutive signaling [1]. This functional selectivity, demonstrated by microinjection into barley aleurone protoplasts, enables researchers to dissect Ca²⁺-dependent kinase involvement specifically in GA signaling. The identification of a 54-kD Ca²⁺-activated, CaM-independent syntide-2-phosphorylating kinase as the probable in vivo target [1] further supports the use of Syntide 2 as an affinity probe for purifying and identifying GA signaling kinases from plant tissues.

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